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Compound of Interest

Compound Name: 10074-G5

Cat. No.: B1663895

Introduction

10074-G5 is a cell-permeable small molecule that effectively inhibits the transcriptional activity
of the c-Myc oncoprotein.[1][2] Overexpression and dysregulation of c-Myc are associated with
a wide variety of human cancers, making it a critical target for therapeutic development.[3]
10074-G5 functions by directly binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP)
domain of c-Myc.[4][5] This interaction prevents the essential heterodimerization of c-Myc with
its partner protein, Max, a necessary step for c-Myc to bind to DNA and activate the
transcription of target genes involved in cell proliferation, metabolism, and apoptosis.[1][3]

Mechanism of Action

The primary mechanism of 10074-G5 is the disruption of the c-Myc/Max protein-protein
interaction.[4][6] It binds to a region of the c-Myc monomer (specifically Arg363-l1le381) with a
dissociation constant (Kd) of 2.8 uM, distorting its structure.[3][4][5][7] This conformational
change inhibits the formation of the functional c-Myc/Max heterodimer.[4][5] Consequently, the
downstream transcriptional activation of c-Myc target genes is suppressed. Studies in Daudi
Burkitt's lymphoma cells, which overexpress c-Myc, have shown that treatment with 10 pM
10074-G5 inhibits c-Myc/Max dimerization by approximately 75% within 4 hours, an effect that
is sustained for up to 24 hours.[4][8] Furthermore, a 24-hour exposure to 10 uM 10074-G5 can
lead to a 40% decrease in total c-Myc protein expression.[4][6][8]
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Caption: Mechanism of 10074-G5 inhibiting c-Myc/Max dimerization and gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and effective concentrations of
10074-G5 derived from various in vitro studies.

Table 1: Binding Affinity and Dimerization Inhibition

Parameter Value Description Reference

Dissociation
constant for
Kd (c-Myc) 2.8 uM binding to the [4][5]
bHLH-ZIP domain
of c-Myc.

Concentration
required to inhibit 50%

ICso0 (c-Myc/Max) 146 uM of c-Myc/Max [4151I7]
heterodimer formation

in vitro.

| Kd (N-Myc) | 19.2 uM | Dissociation constant for binding to the bHLH-ZIP domain of N-Myc. |
[511
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Table 2: In Vitro Cytotoxicity (ICso Values)

. Incubation
Cell Line Cell Type ICso Value (pM) . Reference
Time
] Burkitt's
Daudi 15.6 1.5 72 h [1][8]
Lymphoma
Promyelocytic
HL-60 _ 13.5+2.1 72 h [1][5][8]
Leukemia
| Kelly | Neuroblastoma | 22.5 | Not Specified |[5] |
Table 3: Recommended Working Concentrations for Cell-Based Assays
. Concentrati Incubation Observed
Assay Cell Line . Reference
on Time Effect
~75%
. o inhibition of
Dimerization .
. Daudi 10 pM 4-24h c-Myc/Max [4][8]
Inhibition . o
dimerizatio
n.
~40%
Protein ] decrease in
, Daudi 10 uM 24 h [4]161[8]
Expression total c-Myc

protein levels.

| Cytotoxicity (MTT) | Daudi, HL-60 | 1 - 100 uM | 72 h | Determination of ICso values. [[7][8] |

Experimental Protocols

Protocol 1: Preparation of 10074-G5 Stock Solution

10074-G5 has limited aqueous solubility and requires an organic solvent for creating a

concentrated stock solution.
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Materials:

e 10074-G5 powder (MW: 332.31 g/mol)
o Dimethyl sulfoxide (DMSO), sterile
 Sterile microcentrifuge tubes or vials
Procedure:

e Prepare a 10 mM stock solution by dissolving 3.32 mg of 10074-G5 powder in 1 mL of
DMSO.

» Vortex or sonicate gently until the compound is completely dissolved.[6]

 Aliquot the stock solution into smaller volumes (e.g., 20 uL) to avoid repeated freeze-thaw
cycles.

o Store the stock solution aliquots at -20°C for up to one year or -80°C for up to two years.[7]

e When preparing working concentrations, dilute the stock solution directly into the cell culture
medium. The final DMSO concentration should be kept low (typically <0.3%) to avoid
solvent-induced cytotoxicity.[8]

Protocol 2: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of 10074-G5 on cancer cell lines.
Materials:

Daudi or HL-60 cells

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

10074-G5 stock solution (10 mM in DMSO)
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in
PBS)

e DMSO
Procedure:

Cell Seeding: Seed cells in a 96-well plate. For suspension cells like Daudi and HL-60,
typical densities are 1 x 10° cells/well and 5 x 104 cells/well, respectively.[8] Allow cells to
acclimate for 24 hours.

Compound Treatment: Prepare serial dilutions of 10074-G5 in complete culture medium.
Final concentrations should typically range from 1 uM to 100 uM.[7][8] Add the diluted
compound to the wells. Include a vehicle control group treated with the same final
concentration of DMSO (e.g., 0.3%).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO-.
MTT Addition: Add 50 pL of MTT solution (1 mg/mL) to each well and incubate for 4 hours.[7]

Formazan Solubilization: Carefully remove the medium. For suspension cells, this may
involve centrifugation of the plate. Add 100 pL of DMSO to each well to dissolve the
formazan crystals.[7]

Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm
using a microplate reader.[7]

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells
and plot a dose-response curve to determine the ICso value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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